![molecular formula C12H22O4 B13911284 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane CAS No. 727986-30-3](/img/structure/B13911284.png)
2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane is a chemical compound with a complex structure that includes multiple ethoxy groups and a prop-2-en-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane typically involves the reaction of prop-2-en-1-ol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of nucleophilic substitution reactions, resulting in the formation of the desired compound. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of high-purity reactants and optimized reaction conditions is crucial to achieve high yields and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-azido-2-{2-[2-(prop-2-en-1-yloxy)ethoxy]ethoxy}ethane: Similar structure but contains an azido group instead of an oxane ring.
2-[2-(prop-2-ynyloxy)ethoxy]ethanol: Contains a prop-2-ynyloxy group instead of a prop-2-en-1-yloxy group.
Octaethylene glycol: Similar ethoxy chain structure but lacks the prop-2-en-1-yloxy group.
Eigenschaften
CAS-Nummer |
727986-30-3 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
2-[2-(2-prop-2-enoxyethoxy)ethoxy]oxane |
InChI |
InChI=1S/C12H22O4/c1-2-6-13-8-9-14-10-11-16-12-5-3-4-7-15-12/h2,12H,1,3-11H2 |
InChI-Schlüssel |
JWLPCUGPIDRGEV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCCOCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)
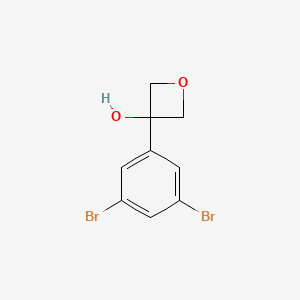
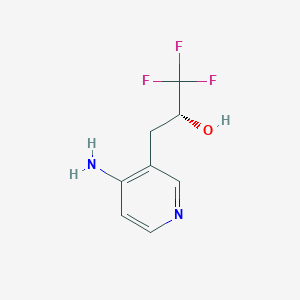

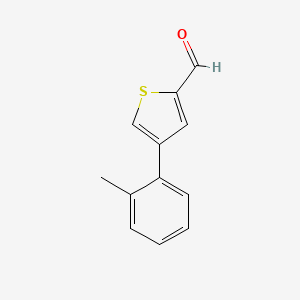
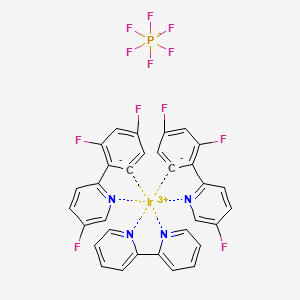
![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)
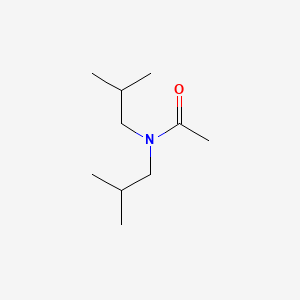
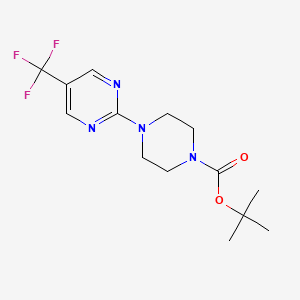
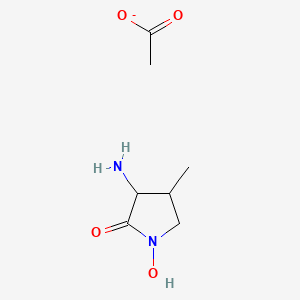
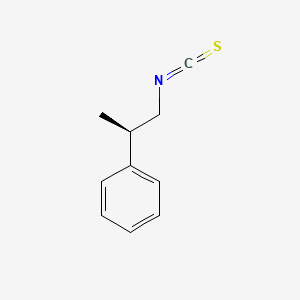
![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)
